1-(3-(cyclohexylsulfonyl)azetidin-1-yl)-2-(1H-pyrrol-1-yl)ethanone

Description

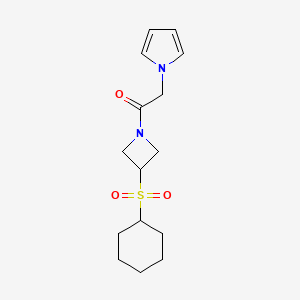

1-(3-(Cyclohexylsulfonyl)azetidin-1-yl)-2-(1H-pyrrol-1-yl)ethanone is a synthetic small molecule featuring a unique combination of structural motifs:

- Azetidine core: A strained four-membered amine ring substituted at the 3-position with a cyclohexylsulfonyl group.

- Ethanone bridge: Connects the azetidine nitrogen to a 1H-pyrrol-1-yl group.

- Substituents: The cyclohexylsulfonyl group contributes steric bulk and electron-withdrawing properties, while the pyrrole ring provides electron-rich aromatic character.

However, specific biological data for this compound remain unreported in the provided evidence.

Properties

IUPAC Name |

1-(3-cyclohexylsulfonylazetidin-1-yl)-2-pyrrol-1-ylethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22N2O3S/c18-15(12-16-8-4-5-9-16)17-10-14(11-17)21(19,20)13-6-2-1-3-7-13/h4-5,8-9,13-14H,1-3,6-7,10-12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVWWHABIOCDVBQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)S(=O)(=O)C2CN(C2)C(=O)CN3C=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-(cyclohexylsulfonyl)azetidin-1-yl)-2-(1H-pyrrol-1-yl)ethanone typically involves multi-step organic reactions. One common method starts with the preparation of the azetidine ring, which can be synthesized through the cyclization of appropriate precursors under basic conditions. The cyclohexylsulfonyl group is then introduced via sulfonylation reactions using reagents like cyclohexylsulfonyl chloride in the presence of a base such as triethylamine. The final step involves the coupling of the azetidine derivative with a pyrrole compound, often facilitated by a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) under mild conditions.

Industrial Production Methods: In an industrial setting, the production of this compound would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction parameters, as well as the implementation of purification techniques such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions: 1-(3-(Cyclohexylsulfonyl)azetidin-1-yl)-2-(1H-pyrrol-1-yl)ethanone can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), which may reduce the carbonyl group to an alcohol.

Substitution: Nucleophilic substitution reactions can occur at the azetidine ring or the sulfonyl group, depending on the nucleophile and reaction conditions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)

Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

Substitution: Various nucleophiles such as amines, thiols, or halides under appropriate conditions

Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry: In organic synthesis, 1-(3-(cyclohexylsulfonyl)azetidin-1-yl)-2-(1H-pyrrol-1-yl)ethanone can be used as a building block for the synthesis of more complex molecules

Biology and Medicine: This compound has potential applications in medicinal chemistry, particularly in the design of new pharmaceuticals. Its structural features may allow it to interact with biological targets such as enzymes or receptors, making it a candidate for drug development.

Industry: In the materials science field, this compound could be used in the development of new materials with specific properties, such as polymers or coatings. Its ability to undergo various chemical reactions makes it a valuable component in the synthesis of advanced materials.

Mechanism of Action

The mechanism by which 1-(3-(cyclohexylsulfonyl)azetidin-1-yl)-2-(1H-pyrrol-1-yl)ethanone exerts its effects depends on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, potentially inhibiting or activating their function. The cyclohexylsulfonyl group and azetidine ring may play crucial roles in binding to these targets, while the pyrrole moiety could be involved in electronic interactions.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Azetidine vs. Larger Amine Rings

- For example, azetidines are less basic than pyrrolidines due to reduced nitrogen lone pair availability .

- Piperidine/Pyrrolidine Derivatives: Compounds like 2-(2-pyridinyl)-1-(3-pyridinyl)-1-ethanone () use larger amine rings, which improve stability but may reduce target selectivity due to increased conformational flexibility .

Sulfonyl Group Variations

- Cyclohexylsulfonyl : The bulky cyclohexyl group in the target compound may hinder membrane permeability but improve binding pocket interactions in hydrophobic environments.

Heterocyclic Moieties

- Pyrrole vs. Pyridine/Thiophene : The electron-rich pyrrole in the target compound contrasts with electron-deficient pyridine (e.g., in derivatives) or sulfur-containing thiophene (e.g., 7a in ). Pyrrole’s aromaticity may facilitate π-π stacking in biological systems, while thiophene’s sulfur atom could influence metabolic stability .

Biological Activity

The compound 1-(3-(cyclohexylsulfonyl)azetidin-1-yl)-2-(1H-pyrrol-1-yl)ethanone has garnered attention in recent years due to its potential biological activities, particularly in the realm of medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, supported by relevant research findings, data tables, and case studies.

Chemical Structure and Properties

The compound can be characterized by its unique structure, which includes an azetidine ring and a pyrrole moiety. The cyclohexylsulfonyl group is significant for its potential interactions with biological targets.

- Molecular Formula : C13H16N2O2S

- Molecular Weight : 268.35 g/mol

Anticancer Properties

Research indicates that compounds with similar structural features have demonstrated cytotoxic effects against various cancer cell lines. For instance, compounds related to azetidine derivatives have shown growth inhibition across a panel of 60 human cancer cell lines, with IC50 values ranging from less than 0.01 µM to 96.6 µM .

Case Study: Cytotoxicity Evaluation

A study evaluated the effects of azetidine derivatives on cancer cells, revealing that certain analogues induced significant apoptotic activity and cell cycle arrest at the G2/M phase. The highest apoptotic effect was observed in compounds that shared structural similarities with our target compound .

The proposed mechanism involves the activation of caspase enzymes, which are critical for the apoptotic process. In particular, caspase-3 activation was noted in studies involving structurally analogous compounds, suggesting that This compound may similarly engage this pathway .

Data Table: Biological Activity Summary

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Cytotoxicity | Growth inhibition in cancer cell lines | |

| Apoptosis Induction | High levels of caspase-3 activation | |

| Cell Cycle Arrest | G2/M phase arrest |

Recent Studies

Recent literature highlights the synthesis of azetidine derivatives and their biological evaluation. For example, a study published in 2023 explored new amino acid derivatives containing azetidine rings, showing promising biological activities that warrant further exploration .

Patents and Applications

The compound has been mentioned in patent literature as a potential therapeutic agent targeting specific pathways involved in diseases such as cancer and inflammatory disorders . The sulfonyl group is particularly noted for its ability to enhance solubility and bioavailability.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.